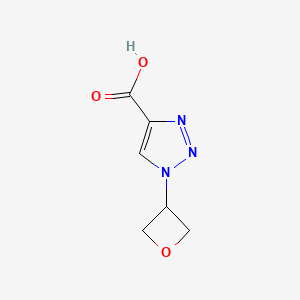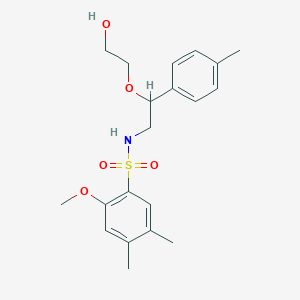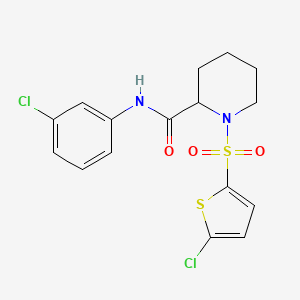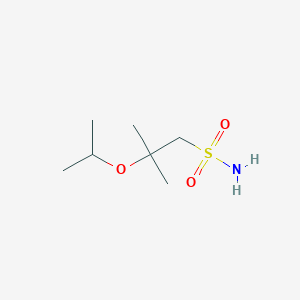
2-Isopropoxy-2-methylpropane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Isopropoxy-2-methylpropane-1-sulfonamide” is a complex organic compound. The “2-Isopropoxy” part refers to an isopropoxy group attached at the 2nd carbon of the main chain . The “2-methylpropane” part refers to a propane molecule with a methyl group attached at the 2nd carbon . The “1-sulfonamide” part refers to a sulfonamide group attached at the 1st carbon .
Synthesis Analysis
Sulfonimidates, which are a class of compounds that “2-Isopropoxy-2-methylpropane-1-sulfonamide” likely belongs to, can be synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .Molecular Structure Analysis
The molecular structure of “2-Isopropoxy-2-methylpropane-1-sulfonamide” likely involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The molecular formula of the related compound “2-isopropoxy-2-methylpropane” is C7H16O .Physical And Chemical Properties Analysis
The related compound “2-isopropoxy-2-methylpropane” has a melting point of -95.35°C, a boiling point of 87.65°C, and a density of 0.7500 . It is slightly soluble in chloroform, ethyl acetate, and methanol, and has a water solubility of 0.5g/L at 25 ºC .Applications De Recherche Scientifique
Overview of Sulfonamides
Sulfonamides, characterized by the primary sulfonamide moiety, are a pivotal group in various clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and COX2 inhibitors. Their importance is highlighted by their incorporation in recently launched drugs like apricoxib and pazopanib. These compounds, through their diverse applications, address a range of medical conditions, from glaucoma and tumor growth to microbial infections (Carta, Scozzafava, & Supuran, 2012).
Sulfonamides in Environmental Science
Sulfonamides, given their widespread use in healthcare and veterinary medicine, have raised concerns about their environmental presence. Their residues, primarily from agricultural activities, impact microbial populations and potentially human health. Such environmental prevalence underscores the need for studies focusing on the implications of sulfonamides in the biosphere and measures to mitigate associated risks (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Sulfonamides in Analytical Chemistry
The analysis of sulfonamides has evolved significantly, especially in pharmaceutical and food analysis. Capillary electrophoresis (CE) has emerged as a trend in analyzing sulfonamides, demonstrating its utility in various fields such as pharmaceutical dosage forms, food analysis, and biological fluids. The versatility of CE, coupled with advancements in tandem mass spectrometry, provides a comprehensive approach for sulfonamide analysis (Hoff & Kist, 2009).
Medicinal Significance of Sulfonamides
Sulfonamides have shown a broad spectrum of pharmacological properties, making them a focal point in drug discovery. The pursuit of novel, less toxic, and highly active sulfonamide analogues is a prominent area of research, reflecting the importance of sulfonamides in developing therapeutic agents for a range of diseases, including microbial infections, cancer, and glaucoma (Zhao et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-2-propan-2-yloxypropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3S/c1-6(2)11-7(3,4)5-12(8,9)10/h6H,5H2,1-4H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCIAWXEWACZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)(C)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-2-methylpropane-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

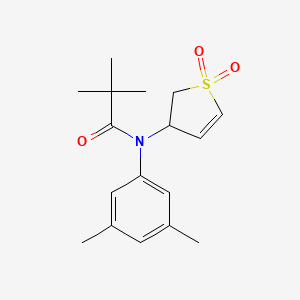
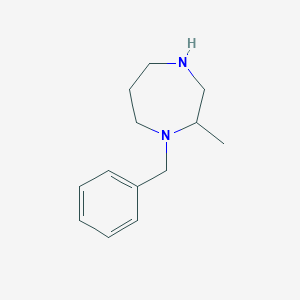
![4-methyl-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3010931.png)
![rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B3010932.png)
![4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B3010936.png)
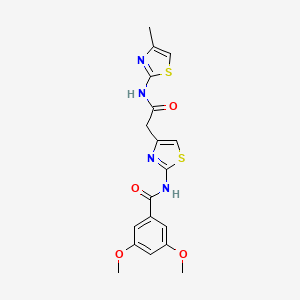
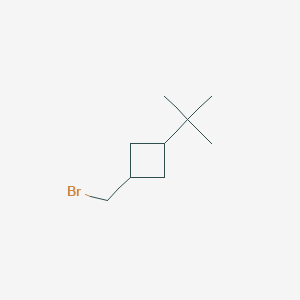
![2-Chloro-1-[5-methyl-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]propan-1-one](/img/structure/B3010940.png)

![Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B3010942.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010944.png)
